Cas no 106931-79-7 (4-Benzyloxy-3-chloro-benzoic Acid)

4-Benzyloxy-3-chloro-benzoic Acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position and a chloro substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its functional groups enable further derivatization, offering flexibility in constructing complex molecular architectures. The chloro substituent enhances reactivity for nucleophilic substitution, while the benzyloxy group provides a protective moiety for phenolic hydroxyl groups. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise synthetic control.
4-Benzyloxy-3-chloro-benzoic Acid structure
106931-79-7 structure
Product Name:4-Benzyloxy-3-chloro-benzoic Acid
CAS No:106931-79-7
MF:C14H11ClO3
MW:262.688343286514
MDL:MFCD06203203
CID:1182604
PubChem ID:308481
Update Time:2025-06-07

4-Benzyloxy-3-chloro-benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-chloro-4-(phenylmethoxy)-
    • 3-chloro-4-phenylmethoxybenzoic acid
    • 4-(benzyloxy)-3-chlorobenzoic acid
    • 4-BENZYLOXY-3-CHLORO-BENZOIC ACID
    • RARECHEM AL BE 0478
    • DTXSID50308861
    • NCI210282
    • E89846
    • AKOS000346208
    • 106931-79-7
    • STL573083
    • SCHEMBL243754
    • NSC-210282
    • DB-315852
    • CS-0195033
    • NCIStruc1_000871
    • MFCD06203203
    • CCG-36790
    • NCGC00014579-02
    • NCGC00097683-01
    • NSC210282
    • CHEMBL1334482
    • NCGC00014579
    • NCI60_001762
    • NCIStruc2_001829
    • 4-benzyloxy-3-chlorobenzoic acid
    • MQUAYIQAPMFLCC-UHFFFAOYSA-N
    • 4-Benzyloxy-3-chloro-benzoic Acid
    • MDL: MFCD06203203
    • Inchi: 1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
    • InChI Key: MQUAYIQAPMFLCC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 262.03973
  • Monoisotopic Mass: 262.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

4-Benzyloxy-3-chloro-benzoic Acid Pricemore >>

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